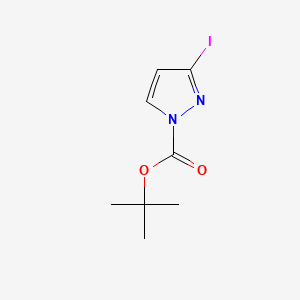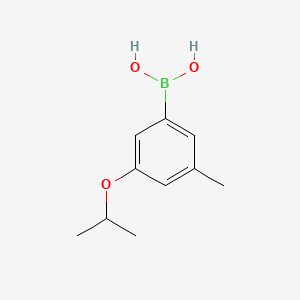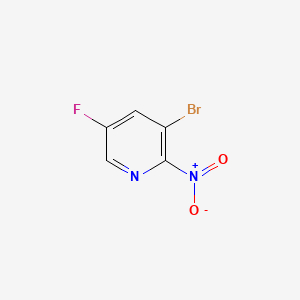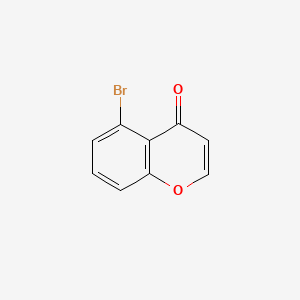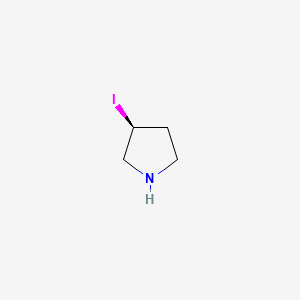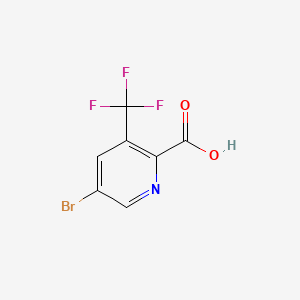
2-(4-环丙基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acids and their derivatives are a class of compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis due to their stability and versatility . The compound you mentioned seems to be a derivative of boronic acid, with additional functional groups attached to the boron atom.
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the reaction of organometallic compounds with a boron source . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .
Molecular Structure Analysis
The boron atom in boronic acids and their derivatives is typically sp2 hybridized, with an empty p-orbital . This allows it to form stable complexes with molecules that can donate a pair of electrons, such as amines and alcohols .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo a variety of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters, which involves a radical approach .
Physical And Chemical Properties Analysis
Boronic acids and their derivatives are typically solid at room temperature . They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .
科学研究应用
Synthesis of Fexofenadine
This compound is used in the synthesis of Fexofenadine , an antihistamine drug used for treating seasonal allergic rhinitis and related diseases . The synthesis process involves several steps including Friedel–Crafts alkylation reaction, hydrolysis, oxidation, esterification reaction, and reduction reaction .
Antitumor Activity
The compound has been used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives . These derivatives have shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
CDK6 Inhibitors
The N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives, synthesized using this compound, have also been tested for their CDK6 inhibitory activities . CDK6 is a protein-serine/threonine kinase that plays a crucial role in the regulation of cell cycle and transcription .
Drug Development
The compound’s role in the synthesis of Fexofenadine and antitumor agents indicates its potential in drug development . It could be used to develop new drugs or improve the synthesis process of existing drugs .
Chemical Research
Given its involvement in various chemical reactions during the synthesis processes, this compound can be used in chemical research to study these reactions and develop new synthesis methods .
Pharmaceutical Industry
Due to its applications in drug synthesis and development, this compound has significant value in the pharmaceutical industry .
作用机制
Target of Action
Boron reagents like this are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .
Mode of Action
In the context of SM cross-coupling, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst donating electrons to form a new Pd–C bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of the organoboron group (in this case, the cyclopropylphenyl group) from boron to palladium .
Biochemical Pathways
The sm cross-coupling reaction it participates in is a crucial step in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways depending on their structure and function.
Pharmacokinetics
Boronic acids and their esters, which this compound is a type of, are known to be marginally stable in water . This could potentially affect their bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action in an SM cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds, which can have diverse molecular and cellular effects depending on their specific structures and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters can be affected by the presence of water . Additionally, the efficiency of the SM cross-coupling reaction can be influenced by the reaction conditions, such as the temperature and the nature of the catalyst .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEYFTIWQILPTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671331 |
Source


|
| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1219741-94-2 |
Source


|
| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


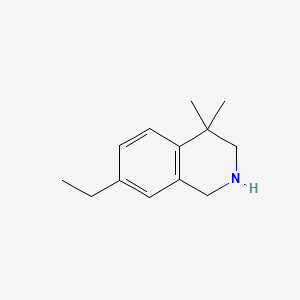
![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)



